Cas no 2171690-33-6 (1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide)

1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide
- 1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide
- 2171690-33-6
- EN300-1281437
-
- インチ: 1S/C8H15N3O3/c9-2-4-14-5-7(12)11-3-1-6(11)8(10)13/h6H,1-5,9H2,(H2,10,13)
- InChIKey: FRWILRNTKSWUJW-UHFFFAOYSA-N
- ほほえんだ: O(CCN)CC(N1CCC1C(N)=O)=O
計算された属性
- せいみつぶんしりょう: 201.11134135g/mol
- どういたいしつりょう: 201.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.6Ų
- 疎水性パラメータ計算基準値(XlogP): -2.2
1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281437-500mg |
1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |
2171690-33-6 | 500mg |
$1221.0 | 2023-10-01 | ||
Enamine | EN300-1281437-100mg |
1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |
2171690-33-6 | 100mg |
$1119.0 | 2023-10-01 | ||
Enamine | EN300-1281437-2500mg |
1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |
2171690-33-6 | 2500mg |
$2492.0 | 2023-10-01 | ||
Enamine | EN300-1281437-250mg |
1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |
2171690-33-6 | 250mg |
$1170.0 | 2023-10-01 | ||
Enamine | EN300-1281437-1.0g |
1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |
2171690-33-6 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1281437-1000mg |
1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |
2171690-33-6 | 1000mg |
$1272.0 | 2023-10-01 | ||
Enamine | EN300-1281437-50mg |
1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |
2171690-33-6 | 50mg |
$1068.0 | 2023-10-01 | ||
Enamine | EN300-1281437-5000mg |
1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |
2171690-33-6 | 5000mg |
$3687.0 | 2023-10-01 | ||
Enamine | EN300-1281437-10000mg |
1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |
2171690-33-6 | 10000mg |
$5467.0 | 2023-10-01 |
1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide 関連文献
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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10. Book reviews
1-2-(2-aminoethoxy)acetylazetidine-2-carboxamideに関する追加情報
1-2-(2-Aminoethoxy)Acetylazetidine-2-Carboxamide: A Comprehensive Overview
The compound with CAS No. 2171690-33-6, known as 1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an azetidine ring with an aminoethoxyacetyl group and a carboxamide moiety. The azetidine ring is a four-membered cyclic amine, which contributes to the molecule's rigidity and potential bioactivity. The aminoethoxyacetyl group introduces hydrophilic properties, enhancing its solubility and interaction with biological systems. The carboxamide moiety further adds functional versatility, making this compound a promising candidate for various applications.
Recent studies have highlighted the potential of 1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide in drug discovery. Researchers have explored its ability to act as a bioisostere for other bioactive compounds, offering improved pharmacokinetic profiles. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain enzymes involved in neurodegenerative diseases. The aminoethoxy group was found to play a critical role in binding to the active site of these enzymes, suggesting its potential as a lead compound for developing novel therapeutics.
In addition to its pharmacological applications, 1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide has also been investigated for its role in materials science. Its unique structure allows it to serve as a building block for constructing advanced materials with tailored properties. For example, researchers have utilized this compound to synthesize self-healing polymers, where the azetidine ring contributes to the dynamic covalent bonds necessary for self-repair mechanisms. This application underscores the versatility of the compound beyond traditional pharmaceutical uses.
The synthesis of 1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide involves a multi-step process that combines principles from organic synthesis and peptide chemistry. A common approach involves the coupling of an azetidine derivative with an aminoethoxyacetyl group via amide bond formation. This reaction is typically facilitated by coupling agents such as HATU or EDCI, ensuring high yields and purity. Recent advancements in catalytic methods have further optimized this synthesis, reducing reaction times and improving scalability for industrial applications.
From an environmental perspective, the ecological impact of 1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide has been a topic of interest. Studies have shown that the compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, ongoing research is focused on understanding its long-term persistence in natural environments and potential bioaccumulation risks. These studies are crucial for ensuring the sustainable use of this compound in various industrial and medical applications.
In conclusion, 1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide (CAS No. 2171690-33-6) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advances in synthesis and application studies, positions it as a valuable tool in drug discovery, materials science, and beyond. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.
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